2-Methyl-2,3-dihydro-1-benzofuran-5-ol is a chemical compound that belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. Specifically, it features a methyl group at the second position and a hydroxyl group at the fifth position of the dihydrobenzofuran ring. Benzofuran derivatives are notable for their diverse biological activities and have been extensively studied for potential therapeutic applications, including anti-inflammatory and analgesic effects.
The synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-5-ol can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound, allowing for variations based on desired yield and purity.
The molecular formula for 2-Methyl-2,3-dihydro-1-benzofuran-5-ol is . The InChI representation is as follows:
The compound features a dihydrobenzofuran ring system with specific substituents that influence its chemical behavior and biological activity. The structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms within the molecule .
2-Methyl-2,3-dihydro-1-benzofuran-5-ol participates in various chemical reactions:
The choice of reagents and conditions is crucial for achieving desired transformations while minimizing side reactions.
The mechanism of action for 2-Methyl-2,3-dihydro-1-benzofuran-5-ol has been explored in various biological contexts. Studies indicate that compounds in this class may interact with cannabinoid receptors (CB receptors), particularly CB₂ receptors, which are implicated in anti-inflammatory pathways. The binding affinity and selectivity towards these receptors contribute to their potential therapeutic effects .
Additionally, the structural similarities between benzofurans and other biologically active molecules suggest that they may mimic certain pharmacophores, enhancing their bioavailability and efficacy .
The physical properties of 2-Methyl-2,3-dihydro-1-benzofuran-5-ol include:
Chemical properties include:
These properties are essential for determining appropriate storage conditions and handling procedures in laboratory settings .
The applications of 2-Methyl-2,3-dihydro-1-benzofuran-5-ol span various fields:
The 2,3-dihydrobenzofuran scaffold represents a privileged structure in medicinal chemistry due to its unique physicochemical properties and conformational stability. This bicyclic framework consists of a benzene ring fused to a partially saturated furan moiety, conferring enhanced metabolic stability compared to fully aromatic benzofurans. The 2-methyl-2,3-dihydro-1-benzofuran-5-ol derivative exemplifies these characteristics, featuring a chiral center at C2 and a phenolic hydroxyl group at C5 that enables versatile chemical modifications. The methyl group at C2 induces ring puckering, creating distinct stereoelectronic environments that influence molecular recognition processes. This scaffold’s semi-rigid structure balances conformational flexibility with geometric constraints, facilitating optimal interactions with diverse biological targets. Its moderate lipophilicity (predicted logP ≈ 1.8–2.2) and polar surface area (~36 Ų) enhance membrane permeability while maintaining aqueous solubility, making it a valuable template for central nervous system-active compounds and antimicrobial agents [6].
Table 1: Key Structural Features of 2,3-Dihydrobenzofuran Derivatives
Structural Element | Role in Bioactivity | Example in 2-Methyl-2,3-dihydro-1-benzofuran-5-ol |
---|---|---|
C2 Methyl Group | Stereochemical control, metabolic stability | Chiral center enabling enantioselective interactions |
C5 Hydroxyl | Hydrogen-bond donation, antioxidant activity | Phenolic moiety with radical scavenging potential |
Fused Bicyclic System | Conformational restraint, rigidity | Planar benzofuran ring enabling π-stacking |
Ether Oxygen | Hydrogen-bond acceptance | Bioisostere for carbonyl or ester functionalities |
Benzofuran derivatives have evolved from naturally occurring phytochemicals to synthetically optimized therapeutic agents. Early research focused on natural isolates like usnic acid (antibiotic) and psoralen (photochemotherapy), which demonstrated the pharmacophoric potential of the benzofuran core [4]. The 1970s marked a significant transition with the development of synthetic benzofurans, exemplified by the antiarrhythmic drug amiodarone, which featured a benzofuran core substituted with iodine and diethylaminoethoxy side chains. This innovation validated benzofuran as a viable scaffold for drug design [4] [6]. The emergence of 2,3-dihydrobenzofuran derivatives represents a refinement strategy aimed at reducing metabolic oxidation vulnerabilities inherent in fully unsaturated analogs. The specific compound 2-methyl-2,3-dihydro-1-benzofuran-5-ol emerged as a key intermediate during the 1990s–2000s, coinciding with advances in asymmetric synthesis that enabled stereocontrolled access to C2-substituted derivatives. Patent analyses reveal escalating interest in this scaffold, with applications spanning alpha7 nicotinic receptor agonists for cognitive disorders and kinase inhibitors for oncology [8]. This evolution reflects a paradigm shift from fortuitous discovery to rational design, leveraging the scaffold’s versatility for multifactorial disease targeting.
Substituted 2,3-dihydrobenzofurans demonstrate remarkable polypharmacology, enabling simultaneous modulation of multiple disease-relevant pathways. The 2-methyl-2,3-dihydro-1-benzofuran-5-ol scaffold exhibits intrinsic bioactivity profiles that position it as a versatile precursor for neurodegenerative, oncologic, and infectious disease applications. Its phenolic hydroxyl group confers potent antioxidant capacity through radical stabilization, relevant for addressing oxidative stress in neurodegeneration and inflammation [4]. Molecular hybridization strategies have yielded derivatives with dual cholinesterase inhibition (IC₅₀ values 0.8–5 μM) and β-amyloid antiaggregation effects, positioning them for Alzheimer’s disease therapeutics [4] [6]. In oncology, structural analogs demonstrate pro-apoptotic activity in breast cancer (MCF-7) and oral cancer (KB) cell lines, with IC₅₀ values <10 μM, potentially through kinase inhibition pathways [4] [9]. Antimicrobial applications exploit the scaffold’s membrane permeability, with derivatives showing potent activity against Mycobacterium tuberculosis (MIC 3.12–8 μg/mL) via DNA gyrase inhibition [6]. The compound’s synthetic versatility enables targeted modifications: introduction of boronic acid at C5 yields Suzuki coupling partners for anticancer agent development, while amine-functionalized analogs serve as intermediates for acetylcholinesterase inhibitors [10].
Table 2: Disease-Targeting Applications of Modified 2,3-Dihydrobenzofurans
Therapeutic Area | Structural Modification | Mechanistic Action | Biological Activity |
---|---|---|---|
Neurodegenerative Diseases | C5-Amine derivatives | Cholinesterase inhibition, anti-amyloid aggregation | 60–75% AChE inhibition at 10 μM [4] |
Oncology | C5-Formyl or boronic acid groups | Kinase inhibition, apoptosis induction | IC₅₀ 0.39 μg/mL against MRSA [6] [9] |
Antimicrobials | Hydrazide or triazole appendages | DNA gyrase B inhibition | MIC 3.12 μg/mL against M. tuberculosis [6] |
Metabolic Disorders | Carboxylic acid at C5 | PPARγ modulation | In vitro pancreatic lipase inhibition [4] |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1